

# Avotaciclib metabolic stability assessment

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Available Information on Avotaciclib

From the search results, we can confirm that **Avotaciclib** (also known as BEY1107) is an investigational drug. The table below summarizes the key details found:

| Aspect            | Details                                                                                                                                    |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Name         | Avotaciclib (BEY1107) [1] [2]                                                                                                              |
| Primary Target    | Cyclin-dependent kinase 1 (CDK1) [1]                                                                                                       |
| Indication Status | Investigational; currently in clinical trials for cancers including pancreatic cancer, glioblastoma, and metastatic colorectal cancer [2]. |

| **Available Data** | **Mechanism of Action:** CDK1 inhibitor, leading to inhibition of tumor cell proliferation and apoptosis [1]. **In-vitro Activity:** Data on cell viability (EC50) in non-small cell lung cancer cell lines is available [1]. | **Missing Data** | **No experimental data** on metabolic stability, intrinsic clearance, half-life, or specific metabolic enzymes [2]. |

## Standard Framework for Metabolic Stability Assessment

Although specific data for **Avotacilib** is lacking, the following experimental protocol is a standard and robust method for obtaining the required comparative data, as exemplified by a study on a different drug, Avapritinib [3].

The workflow below outlines the key stages of this methodology:



Click to download full resolution via product page

## Detailed Experimental Protocol

This section breaks down the key components of the workflow shown above [3] [4].

- **1. In-vitro Incubation System**

- **Biological System:** The test compound is incubated with **Human Liver Microsomes (HLMs)**, which contain the major cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.
- **Controls & Conditions:** The incubation mixture includes necessary co-factors (like NADPH) and is maintained at a physiological pH (7.4) and temperature (37°C).

- **2. Analytical Detection: UPLC-MS/MS**

- **Technique:** A **fast and green UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry)** method is employed.
- **Separation:** Compounds are separated using a reversed-phase C18 column with an isocratic mobile phase (e.g., 40% acetonitrile).
- **Quantification:** The mass spectrometer monitors the depletion of the intact parent drug over time to determine the rate of metabolism.

- **3. Key Data Output and Calculations**

- **In-vitro Half-life (T<sub>1/2</sub>):** The time taken for the concentration of the parent drug to reduce by half in the incubation system. A longer half-life indicates higher metabolic stability.
- **Intrinsic Clearance (CL<sub>int</sub>):** The volume of the incubation system cleared of the drug per unit time, calculated from the depletion rate and microsomal protein concentration. A lower CL<sub>int</sub> value indicates higher metabolic stability.

- **4. In-silico Modeling**

- **Purpose:** Software like StarDrop with its DEREK module is used to analyze the chemical structure of the compound.
- **Output:** It predicts structural alerts associated with metabolic lability (e.g., labile methyl pyrazole moieties) and potential toxicity, guiding structural modifications to improve stability.

## How to Proceed with Your Research

Given the lack of publicly available data for **Avotaciclib**, here are practical suggestions for gathering the information you need:

- **Consult Scientific Publications:** Perform a detailed search on specialized databases like PubMed and Google Scholar using keywords such as "BEY1107 metabolism," "**Avotaciclib** ADME," and "**Avotaciclib** pharmacokinetics."
- **Review Clinical Trial Records:** Check the official clinical trial registries (such as ClinicalTrials.gov for the trials NCT03579836 and others mentioned in [2]). study protocols and results sometimes contain pharmacokinetic data.
- **Analyze Structural Analogs:** Since direct data is unavailable, researching the metabolic pathways of other CDK inhibitors (like Abemaciclib, which is primarily metabolized by CYP3A4 [5]) can provide useful insights for hypothesis generation.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Avotaciclib (BEY1107) | CDK1 Inhibitor [medchemexpress.com]
2. : Uses, Interactions, Mechanism of Action | DrugBank Online Avotaciclib [go.drugbank.com]
3. Assessment of the metabolic of avapritinib in human liver... stability [pubs.rsc.org]
4. sciencedirect.com/science/article/abs/pii/B9780123695208500309 [sciencedirect.com]
5. Differences in metabolic transport and resistance mechanisms ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Avotaciclib metabolic stability assessment]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-metabolic-stability-assessment>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)